molecular formula C18H18ClN3O2 B2524220 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 922865-01-8

1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Cat. No. B2524220
CAS RN: 922865-01-8
M. Wt: 343.81
InChI Key: YJAAXFBEESNNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in regulating immune responses.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea has a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-viral activity against a number of viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological effects at relatively low concentrations, making it a promising candidate for further research. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea. One area of research is focused on understanding the mechanism of action of this compound in more detail. This will help to identify new targets for therapeutic intervention and may lead to the development of more effective treatments for a range of diseases. Another area of research is focused on optimizing the synthesis of this compound to improve its yield and purity. This will make it easier to produce large quantities of this compound for use in further research. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. This will help to determine whether this compound has the potential to be developed into a new therapeutic agent for human use.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a multi-step process that involves the reaction of 3-chloroaniline with 4-(2-oxopiperidin-1-yl)benzaldehyde to form an intermediate product. This intermediate product is then reacted with urea in the presence of a catalyst to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to have a potential role in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-13-4-3-5-15(12-13)21-18(24)20-14-7-9-16(10-8-14)22-11-2-1-6-17(22)23/h3-5,7-10,12H,1-2,6,11H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAXFBEESNNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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